

Potential Research Applications of 3-amino-N,N-dimethylpropanamide: A Technical Guide

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Compound of Interest

Compound Name: 3-amino-N,N-dimethylpropanamide

Cat. No.: B184915

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the specific biological activities and applications of **3-amino-N,N-dimethylpropanamide** is limited. This guide summarizes the known chemical properties of the compound and extrapolates potential research applications based on the activities of structurally related molecules, particularly other β -amino acid derivatives. The proposed applications and mechanisms should be considered hypothetical and require experimental validation.

Introduction

3-amino-N,N-dimethylpropanamide, a derivative of the β -amino acid β -alanine, represents a chemical scaffold with potential utility in various areas of chemical and pharmaceutical research. Its structure, featuring a primary amine and a tertiary amide, offers opportunities for chemical modification and interaction with biological targets. While direct research on this specific molecule is not abundant, the broader class of β -amino acid amides has been explored for applications ranging from synthetic chemistry to drug discovery. This document provides an in-depth overview of its chemical properties and explores its potential as a research tool.

Chemical and Physical Properties

A summary of the key physicochemical properties of **3-amino-N,N-dimethylpropanamide** is presented below. This data is essential for its handling, formulation, and use in experimental

settings.

Property	Value	Source
Molecular Formula	C5H12N2O	PubChem[1]
Molecular Weight	116.16 g/mol	PubChem[1]
CAS Number	1857-18-7	PubChem[1]
IUPAC Name	3-amino-N,N-dimethylpropanamide	PubChem[1]
Synonyms	N,N-Dimethyl-β-alaninamide, 3-Amino-N,N-dimethylpropionamide	PubChem[1]
SMILES	<chem>CN(C)C(=O)CCN</chem>	PubChem[1]
InChI Key	JNDIDJUNNCBHTI-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	-1.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Potential Research Applications (Inferred)

Based on the structure of **3-amino-N,N-dimethylpropanamide** and the known applications of similar β-amino acid derivatives, the following research avenues can be proposed:

As a Scaffold in Medicinal Chemistry

The β-amino acid motif is present in various biologically active compounds.[2] **3-amino-N,N-dimethylpropanamide** can serve as a starting material or a fragment for the synthesis of more complex molecules with potential therapeutic activities. The primary amine and the amide

functionalities allow for a variety of chemical modifications to explore structure-activity relationships (SAR).[3][4]

- **Antagonist Development:** β -amino acids have been successfully incorporated into antagonists for integrin receptors, which are involved in cell adhesion and signaling.[2] The core structure of **3-amino-N,N-dimethylpropanamide** could be elaborated to mimic the binding motifs of natural ligands, potentially leading to the discovery of novel receptor antagonists.
- **Peptidomimetics:** The compound can be used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability.[4]

In Chemical Synthesis

The bifunctional nature of **3-amino-N,N-dimethylpropanamide** makes it a useful building block in organic synthesis.

- **Ligand Synthesis:** The presence of nitrogen and oxygen atoms suggests its potential use as a ligand in coordination chemistry, similar to how related amino acids are used.
- **Polymer Chemistry:** Amide-containing molecules can sometimes be utilized as monomers or cross-linking agents in the synthesis of polymers.

Experimental Protocols

Due to the lack of specific published experimental protocols for **3-amino-N,N-dimethylpropanamide**, this section provides generalized methodologies that could be adapted for its synthesis and preliminary biological screening.

Proposed Synthesis of 3-amino-N,N-dimethylpropanamide

A plausible synthetic route to **3-amino-N,N-dimethylpropanamide** can be adapted from methods used for similar β -amino amides.[5][6] This proposed two-step protocol involves the protection of the amino group of β -alanine, followed by amidation and deprotection.

Step 1: N-Protection of β -Alanine

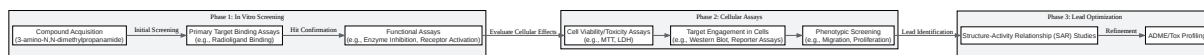
- Dissolve β -alanine in a suitable solvent (e.g., a mixture of dioxane and water).
- Add a base (e.g., sodium hydroxide) to the solution.
- Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C).
- Allow the reaction to warm to room temperature and stir overnight.
- Acidify the reaction mixture and extract the N-protected β -alanine with an organic solvent.
- Dry the organic layer and concentrate under reduced pressure to obtain the protected amino acid.

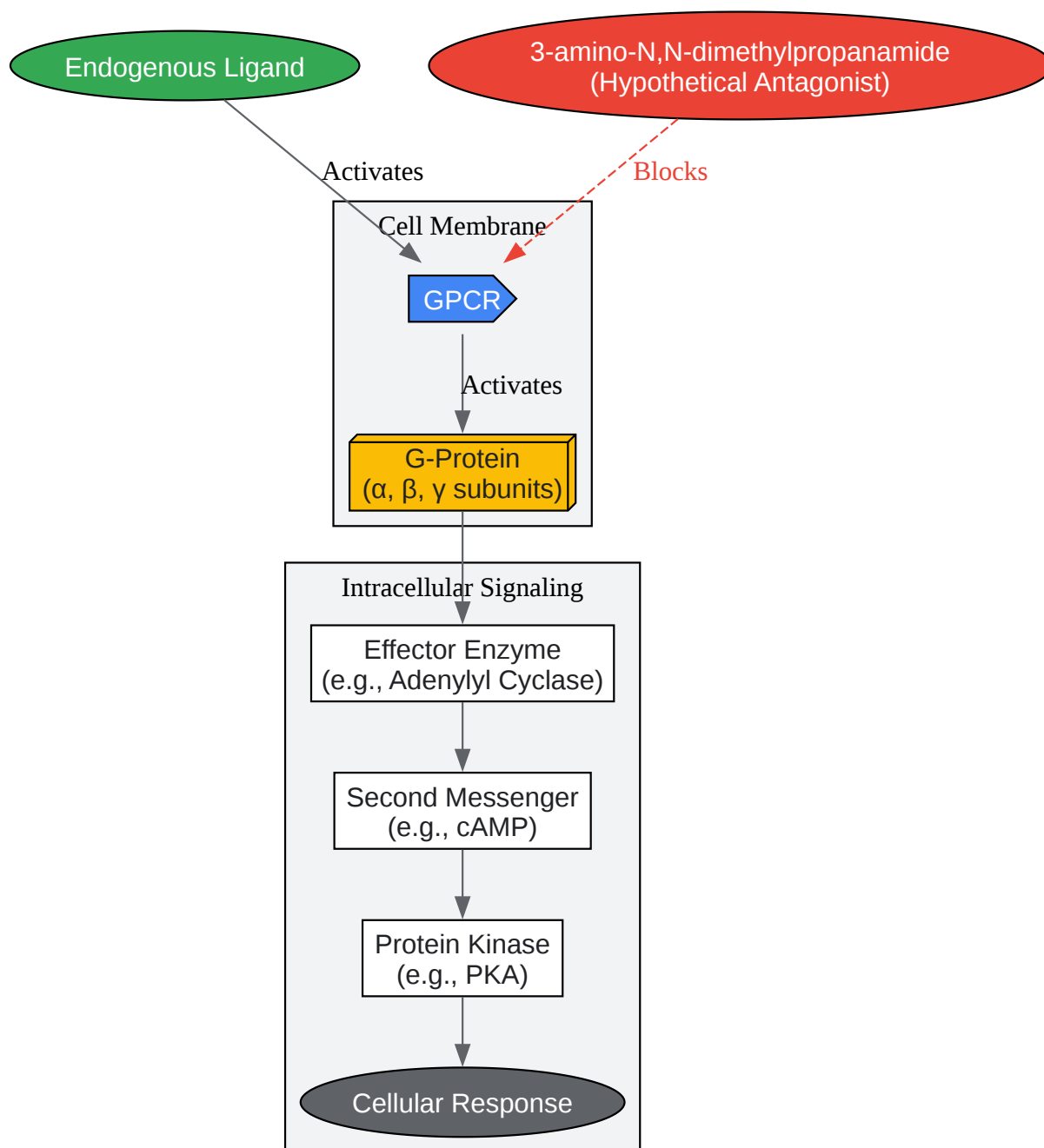
Step 2: Amidation and Deprotection

- Dissolve the N-protected β -alanine in a suitable anhydrous solvent (e.g., dichloromethane).
- Add a coupling agent (e.g., HBTU or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).
- Add dimethylamine (as a solution in a suitable solvent like THF or as a gas).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Wash the reaction mixture with aqueous solutions to remove byproducts.
- Dry the organic layer and concentrate to yield the N-protected **3-amino-N,N-dimethylpropanamide**.
- Deprotect the amino group by treating the intermediate with a suitable reagent (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).
- Neutralize the reaction mixture and purify the final product, **3-amino-N,N-dimethylpropanamide**, by chromatography or crystallization.

General Workflow for Biological Screening

The following workflow outlines a general approach to assess the potential biological activity of a novel compound like **3-amino-N,N-dimethylpropanamide**.





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